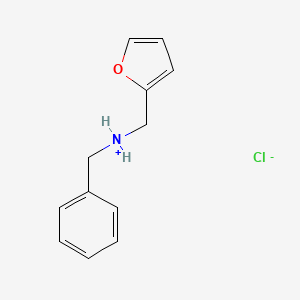

N-(Phenylmethyl)-2-furanmethanamine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan derivatives typically involves multi-step reactions starting from simple furan compounds. For instance, one paper describes the synthesis of a series of piperazine compounds starting from 2-acetylfuran, which undergoes Claisen-Schmidt condensation with various aromatic aldehydes, followed by cyclization and Mannich reaction to produce the desired products . Although the exact synthesis of N-(Phenylmethyl)-2-furanmethanamine hydrochloride is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The papers provided do not directly analyze the molecular structure of N-(Phenylmethyl)-2-furanmethanamine hydrochloride, but they do discuss the structural characterization of related compounds using techniques such as IR, NMR, and mass spectrometry . These techniques could be used to determine the structure of N-(Phenylmethyl)-2-furanmethanamine hydrochloride.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including cycloadditions, condensations, and substitutions. For example, one paper describes the reaction of phenylchloroketene with N,N-disubstituted aminomethylene furanones to produce chloro-substituted benzopyranones, which are then further modified . These reactions highlight the reactivity of the furan ring and its derivatives, which would be relevant for understanding the chemical behavior of N-(Phenylmethyl)-2-furanmethanamine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely depending on their specific substituents and structure. The papers do not provide specific data on the physical and chemical properties of N-(Phenylmethyl)-2-furanmethanamine hydrochloride, but they do report on the properties of similar compounds. For example, the solubility, melting points, and stability of the compounds can be inferred from their structural analogs . Additionally, the biological activities, such as antidepressant and antianxiety effects, as well as antimicrobial and antioxidant activities, are reported for some furan derivatives , which could suggest potential applications for N-(Phenylmethyl)-2-furanmethanamine hydrochloride.

Mecanismo De Acción

Target of Action

N-(Phenylmethyl)-2-furanmethanamine hydrochloride, also known as phenethylamine, primarily targets the Primary amine oxidase . This enzyme plays a crucial role in the metabolism of amines in the body, including the breakdown of certain neurotransmitters .

Mode of Action

Phenethylamine interacts with its targets through a process known as oxidative deamination . This process involves the removal of an amine group from the molecule, which is then converted into ammonia . This reaction results in the formation of an imine intermediate, which is subsequently hydrolyzed to produce an aldehyde or ketone .

Biochemical Pathways

The primary biochemical pathway affected by phenethylamine is the amine metabolism pathway . This pathway is responsible for the breakdown of amines, including neurotransmitters such as dopamine and serotonin . The downstream effects of this pathway can influence various physiological processes, including mood regulation and neural signaling .

Pharmacokinetics

The pharmacokinetics of phenethylamine involve its absorption, distribution, metabolism, and excretion (ADME). Phenethylamine is readily absorbed from the gastrointestinal tract after oral consumption . It reaches peak concentration within a few hours and attains steady state within 2-3 days . The mean half-life is approximately 14.2 hours . The compound is metabolized primarily through oxidative deamination, and the metabolites are excreted in the urine .

Result of Action

The molecular and cellular effects of phenethylamine’s action primarily involve the modulation of neurotransmitter levels in the brain. By targeting the primary amine oxidase, phenethylamine can potentially influence the breakdown of certain neurotransmitters, thereby affecting neural signaling and various physiological processes .

Action Environment

The action, efficacy, and stability of phenethylamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of phenethylamine, thereby influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the rate of enzymatic reactions involved in the metabolism of phenethylamine .

Safety and Hazards

Propiedades

IUPAC Name |

benzyl(furan-2-ylmethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-8,13H,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALMNGOHJCUQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]CC2=CC=CO2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Phenylmethyl)-2-furanmethanamine hydrochloride | |

CAS RN |

42882-55-3 | |

| Record name | 2-Furanmethanamine, N-(phenylmethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042882553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

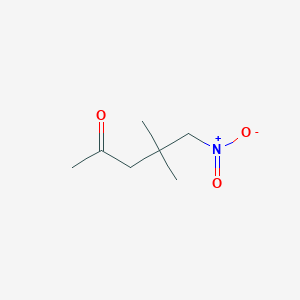

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)

![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)